molecular formula C10H12BF2NO4S B1434738 (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704066-91-0

(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No. B1434738
CAS RN: 1704066-91-0
M. Wt: 291.08 g/mol
InChI Key: AYTATFGJGDLJQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acid derivatives like DPB often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of DPB consists of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a pyrrolidin-1-ylsulfonyl group .

Scientific Research Applications

Applications in Dye and Pigment Synthesis

The boron difluoride complex of 3-acetyl-5,7-di(pyrrolidin-1-yl)-4-hydroxycoumarin was synthesized and converted into polymethine dyes, demonstrating potential in the development of new dyes and pigments. These dyes exhibit altered spectral parameters and increased resistance to hydrolysis due to the electron-withdrawing ability of the difluoro-1,3,2-dioxaborine ring being significantly reduced by the pyrrolidino groups (Gerasov, Shandura, & Kovtun, 2008).

In Electrochemical Applications

In fluoride shuttle batteries (FSBs), boron-based compounds were investigated as electrolyte additives. The study analyzed the effects of acidity strength of borates on the electrochemical compatibility of BiF3, indicating potential uses of such boron-based compounds in enhancing the performance of FSBs (Kucuk & Abe, 2020).

In Polymer Science for Sensing Applications

A new family of main-chain organoborane polymeric Lewis acids was developed with boron groups embedded into a polythiophene backbone. These materials exhibit unique luminescent properties and are capable of sensing Lewis basic substrates, showcasing their potential in sensing technologies (Sundararaman, Victor, Varughese, & Jäkle, 2005).

In Organic Synthesis

2,4-Bis(trifluoromethyl)phenylboronic acid demonstrated efficacy as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting its role in facilitating organic synthesis processes (Wang, Lu, & Ishihara, 2018).

properties

IUPAC Name

(4,5-difluoro-2-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF2NO4S/c12-8-5-7(11(15)16)10(6-9(8)13)19(17,18)14-3-1-2-4-14/h5-6,15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTATFGJGDLJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)N2CCCC2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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